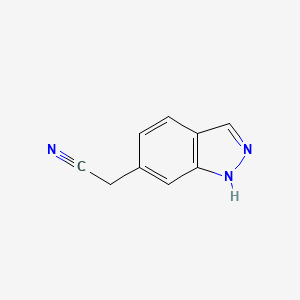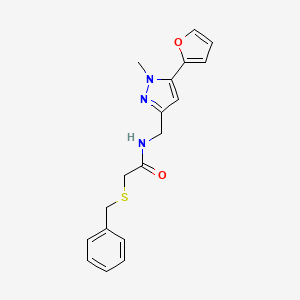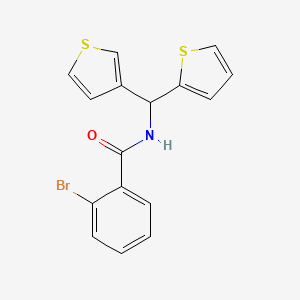
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been a topic of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, highlighting their role as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . Similarly, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides were synthesized and found to inhibit carbonic anhydrase isoforms and exhibit cytotoxic effects against breast cancer cell lines . Another study synthesized 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which showed cytotoxic activities and potential as carbonic anhydrase inhibitors . Additionally, 4-(2-substituted hydrazinyl)benzenesulfonamides were synthesized using microwave irradiation, demonstrating potent inhibitory effects against carbonic anhydrase isoenzymes .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their bioactivity. For example, the presence of a phenylthiazol moiety in the structure of N-(4-phenylthiazol-2-yl)benzenesulfonamides contributes to their inhibitory activity against kynurenine 3-hydroxylase . The introduction of thiazol-2-ylamino groups in 4-(thiazol-2-ylamino)-benzenesulfonamides is associated with their carbonic anhydrase inhibitory activity . The structural characterization of novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives has also been performed, revealing their antitumor activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzenesulfonamide derivatives often include the use of microwave irradiation, which has been shown to be an efficient method for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides . The reactions of 6-chloro-7-R-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides with 4-dimethylaminopyridine or Et(3)N and some arylsulfonamides have been used to synthesize aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine atoms can significantly enhance the selectivity of these compounds, as demonstrated by the selective cyclooxygenase-2 inhibitors synthesized in one study . The electronic properties of these compounds, such as those of 4-dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate, have been analyzed both experimentally and theoretically, providing insights into their antitumor activity .
科学的研究の応用
Photodegradation and Environmental Applications
The study on the photochemical decomposition of sulfamethoxazole, a related sulfonamide, revealed insights into the environmental fate and photodegradation pathways of sulfonamide antibiotics. This research is crucial for understanding the environmental impact and degradation of sulfonamide compounds in aqueous environments (Zhou & Moore, 1994).
Carbonic Anhydrase Inhibition and Anticancer Applications
Research into sulfonamides incorporating various moieties demonstrated significant inhibition of carbonic anhydrase isozymes, including tumor-associated isoforms. These findings suggest potential applications in designing anticancer agents targeting carbonic anhydrase IX and XII, which are overexpressed in certain cancer types (Alafeefy et al., 2015).
特性
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S2/c1-16(2)21-12-9-17(10-13-21)15-20-28(25,26)19-7-5-18(6-8-19)22-11-3-4-14-27(22,23)24/h5-8,16-17,20H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPBUSZSJHZVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

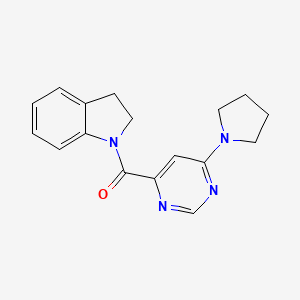
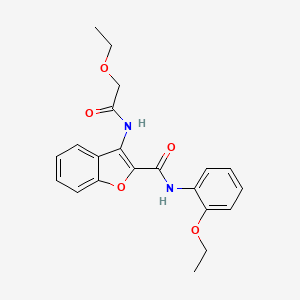


![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)

![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)
![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2550082.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)
